molecular formula C10H13N B055094 (1R)-1-phenylbut-3-en-1-amine CAS No. 115224-13-0

(1R)-1-phenylbut-3-en-1-amine

Cat. No. B055094
M. Wt: 147.22 g/mol
InChI Key: FAOYSBDLLGZOKF-SNVBAGLBSA-N
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Description

Synthesis Analysis

The synthesis of related compounds involves several steps, including Grignard reactions, oxidation, substitution, oximation, and reduction processes. For instance, 3-Methyl-1-[2-(1-piperidiny) phenyl]-butyl amine, a structurally related compound, is synthesized through a process involving Grignard reaction and catalytic hydrogenation, showcasing a high yield of 95.5% (Liu, Huang, & Zhang, 2011).

Molecular Structure Analysis

The molecular structure of similar compounds can be determined using various spectroscopic methods, such as IR, 1H NMR, and 13C NMR. For example, the structure of a related compound, (2Z)-3-[(4-Methylphenyl)amino]-1-phenylbut-2-en-1-one, was confirmed through spectroscopic methods, including 1H NMR, 13C NMR, and X-ray diffraction, which revealed its orthorhombic space group and the presence of intramolecular hydrogen bonds (Patil et al., 2012).

Chemical Reactions and Properties

The reactivity and chemical properties of (1R)-1-phenylbut-3-en-1-amine and its derivatives can be quite diverse. Palladium(II) complexation studies of related compounds indicate the formation of stable yellow complexes, showcasing the bidentate ligand behavior of these molecules (Iida, Yuasa, Kibayashi, & Iitaka, 1981).

Physical Properties Analysis

The physical properties, such as melting and boiling points, can be characterized using TGA/DSC. For instance, (2Z)-3-[(4-Methylphenyl)amino]-1-phenylbut-2-en-1-one exhibits two distinct endothermic peaks corresponding to its melting and boiling points, providing insight into its thermal stability (Patil et al., 2012).

Chemical Properties Analysis

Analyzing the chemical properties involves understanding the compound's reactivity and stability under various conditions. For related compounds, studies have shown that incorporating N-phenyl substituents leads to more planar ground-state geometry, significantly affecting their fluorescence properties and quantum yields, indicating the importance of structural features on chemical behavior (Yang, Chiou, & Liau, 2002).

Scientific Research Applications

  • In-situ Polymerization for Lithium Metal Batteries
    • Application: The combined application of solid-state polymer electrolytes (SPEs) and lithium metal anode (LMA) can address challenges faced by commercialized lithium-ion batteries (LIBs), such as limited energy density and insufficient safety performance .
    • Method: The most promising application is the in-situ polymerization strategy, which can achieve good interfacial contact between SPEs and electrodes, significantly reducing the interfacial resistance .
    • Results: The polymer solid-state lithium-metal batteries prepared by the in-situ polymerization strategy have good application prospects and potential to become the next generation of commercialized lithium batteries .
  • VPN Security

    • Application: Researchers have devised an attack against nearly all virtual private network (VPN) applications that forces them to send and receive some or all traffic outside of the encrypted tunnel designed to protect it from snooping or tampering .
    • Method: The attack, named TunnelVision, works by manipulating the DHCP server that allocates IP addresses to devices trying to connect to the local network .
    • Results: The effect of TunnelVision is that the victim’s traffic is now decloaked and being routed through the attacker directly .
  • Spinal Cord Injury Treatment

    • Application: Collagen I has been found to be a critical organizer of scarring and CNS regeneration failure .
    • Method: The inhibitory signaling is mediated by mechanosensitive ion channels and RhoA activation .
    • Results: Staggered systemic administration of two FDA-approved drugs, aspirin and pirfenidone, reduced fibroblast incursion into the complete lesion and dramatically decreased collagen I, as well as CSPG deposition which were accompanied by axonal growth and functional recovery .

properties

IUPAC Name

(1R)-1-phenylbut-3-en-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N/c1-2-6-10(11)9-7-4-3-5-8-9/h2-5,7-8,10H,1,6,11H2/t10-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FAOYSBDLLGZOKF-SNVBAGLBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCC(C1=CC=CC=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C=CC[C@H](C1=CC=CC=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

147.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1R)-1-phenylbut-3-en-1-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
ZD Aron, T Ito, TL May, LE Overman… - The Journal of organic …, 2013 - ACS Publications
A new strategy for enantioselective synthesis of azacyclic molecules in which dynamic kinetic equilibration of diastereomeric iminium ions precedes a stereochemistry-determining …
Number of citations: 24 pubs.acs.org

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